Riociguat-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

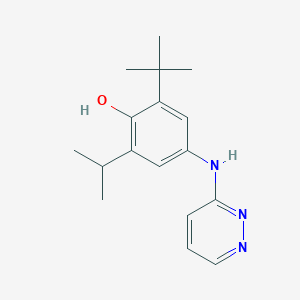

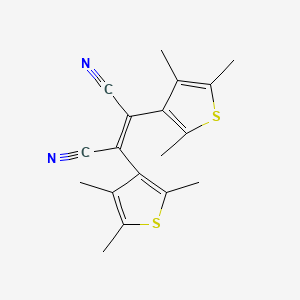

Riociguat-d6 is a deuterated analog of Riociguat, a soluble guanylate cyclase stimulator. Riociguat is primarily used for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Riociguat due to its stable isotope labeling.

Mécanisme D'action

Target of Action

Riociguat-d6 primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound has a dual mode of action. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

This compound affects the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, a key messenger in many biological processes .

Pharmacokinetics

This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .

Result of Action

The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlates with its exposure in patients with PAH or CTEPH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .

Analyse Biochimique

Biochemical Properties

Riociguat-d6 interacts with the enzyme soluble guanylate cyclase (sGC), which is a key player in the nitric oxide (NO) signaling pathway . The interaction between this compound and sGC is twofold: it stimulates sGC directly and increases the sensitivity of sGC to NO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly the NO-sGC-cyclic guanosine monophosphate pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme sGC. By stimulating sGC directly and increasing its sensitivity to NO, this compound enhances the production of cyclic guanosine monophosphate, a signaling molecule that plays a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a half-life of approximately 12 hours in patients and approximately 7 hours in healthy individuals . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the NO-sGC-cyclic guanosine monophosphate metabolic pathway . It interacts with the enzyme sGC and potentially other cofactors within this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is excreted via both renal (33–45%) and biliary routes (48–59%) . The compound’s localization or accumulation within cells and tissues can be influenced by its interactions with various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Riociguat-d6 involves the incorporation of deuterium atoms into the Riociguat molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the incorporation efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Riociguat-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

Riociguat-d6 is widely used in scientific research for various applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Riociguat.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Riociguat.

Drug Development: Used in the development of new drugs and therapeutic agents by providing insights into the behavior of Riociguat in biological systems.

Biological Studies: Understanding the interaction of Riociguat with biological targets and its effects on cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Selexipag: Another drug used for pulmonary arterial hypertension, but it works through a different mechanism by targeting prostacyclin receptors.

Tadalafil: A phosphodiesterase-5 inhibitor used for pulmonary arterial hypertension, which works by inhibiting the breakdown of cyclic guanosine monophosphate.

Sildenafil: Another phosphodiesterase-5 inhibitor with a similar mechanism to Tadalafil.

Uniqueness of Riociguat-d6

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and provide more accurate data on the drug’s behavior in the body compared to its non-deuterated counterpart .

Propriétés

Numéro CAS |

1304478-43-0 |

|---|---|

Formule moléculaire |

C₂₀H₁₃D₆FN₈O₂ |

Poids moléculaire |

428.45 |

Synonymes |

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)

![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)